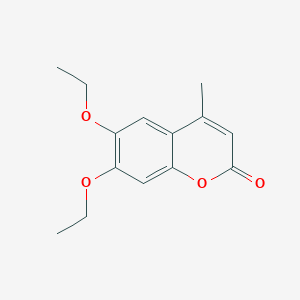

6,7-Diethoxy-4-methylcoumarin

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

6,7-diethoxy-4-methylchromen-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16O4/c1-4-16-12-7-10-9(3)6-14(15)18-11(10)8-13(12)17-5-2/h6-8H,4-5H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVALWPRSDDHKIU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C2C(=C1)C(=CC(=O)O2)C)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

In-Depth Technical Guide: Chemical Properties of 6,7-Diethoxy-4-methylcoumarin

Introduction

6,7-Diethoxy-4-methylcoumarin is a heterocyclic organic compound belonging to the coumarin (B35378) family. These structures are of significant interest to researchers in medicinal chemistry and materials science due to their wide range of biological activities and fluorescent properties. This document provides a comprehensive overview of the known chemical and physical properties of this compound, tailored for researchers, scientists, and professionals in drug development. The information is compiled from various scientific data sources, with a focus on quantitative data, experimental methodologies, and visual representations of key processes.

Chemical and Physical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₄H₁₆O₄ | [1][2] |

| Molecular Weight | 248.27 g/mol | [1] |

| CAS Number | 314744-06-4 | [1] |

| Appearance | Solid, Light brown to brown | |

| Purity | ≥95.0% | [1] |

| LogP (octanol-water) | 2.89880 | [1] |

| Polar Surface Area (PSA) | 48.67 Ų | [1] |

| Exact Mass | 248.10500 u | [1] |

| HS Code | 2932209090 | [1] |

Spectroscopic and Fluorescent Properties

This compound is recognized as a fluorogenic substrate, indicating it exhibits fluorescence, a property that is highly valuable in various biochemical assays.[1][2][3] The key fluorescent properties are detailed below.

| Property | Value | Reference |

| Excitation Wavelength (Ex) | 344 nm | [2] |

| Emission Wavelength (Em) | 445 nm | [2] |

Solubility

The solubility of a compound is a critical parameter for its handling, formulation, and biological testing. The known solubility data for this compound is presented here.

| Solvent | Concentration | Conditions | Reference |

| DMSO | 33.33 mg/mL (134.25 mM) | Ultrasonic and warming and heat to 60°C | [2] |

Experimental Protocols

Detailed experimental protocols for the synthesis and characterization of this compound are not extensively published. However, the following sections provide representative methodologies for the synthesis of similar coumarin derivatives and for the determination of key chemical properties.

Synthesis of 4-Methylcoumarin (B1582148) Derivatives via Pechmann Condensation

The Pechmann condensation is a widely used method for the synthesis of coumarins from a phenol (B47542) and a β-keto ester under acidic conditions.

Materials:

-

Resorcinol (or a substituted phenol)

-

Ethyl acetoacetate

-

Concentrated Sulfuric Acid (or another acidic catalyst)

Procedure:

-

In a round-bottom flask, combine one molar equivalent of the chosen phenol (e.g., 3,4-diethoxyphenol) and one molar equivalent of ethyl acetoacetate.

-

Carefully add a catalytic amount of concentrated sulfuric acid dropwise to the mixture with constant stirring in an ice bath to manage the initial exothermic reaction.

-

After the initial reaction subsides, heat the mixture in an oil bath at a specified temperature (e.g., 110°C) for a designated period.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Collect the resulting precipitate by filtration and wash it thoroughly with cold water to remove any remaining acid.

-

Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the purified coumarin derivative.

Determination of Aqueous Solubility (Shake-Flask Method)

Procedure:

-

Add an excess amount of this compound to a known volume of distilled water in a sealed container.

-

Agitate the mixture at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Centrifuge or filter the suspension to separate the undissolved solid.

-

Carefully extract a known volume of the clear supernatant.

-

Determine the concentration of the dissolved compound in the supernatant using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC), by comparing the analytical response to a standard curve of known concentrations.

Fluorescence Spectroscopy

Procedure:

-

Prepare a dilute solution of this compound in a suitable solvent (e.g., ethanol or DMSO).

-

Use a spectrofluorometer to measure the fluorescence spectra.

-

To determine the excitation maximum, set the emission wavelength to an estimated value and scan through a range of excitation wavelengths. The wavelength that gives the highest fluorescence intensity is the excitation maximum.

-

To determine the emission maximum, set the excitation wavelength to the determined maximum and scan through a range of emission wavelengths. The wavelength at which the highest fluorescence intensity is observed is the emission maximum.

Biological Activity and Applications

This compound is identified as a metabolite of the fungus Cordyceps militaris.[1][2] Its primary application in research is as a fluorogenic substrate.[1][2][3] In this context, the non-fluorescent coumarin derivative is cleaved by a specific enzyme, releasing the highly fluorescent 4-methylcoumarin product. This enzymatic activity can be quantified by measuring the increase in fluorescence over time, making it a valuable tool in enzyme kinetics and high-throughput screening of enzyme inhibitors.

Visualizations

The following diagrams illustrate the general synthesis of 4-methylcoumarins and a typical workflow for the use of this compound as a fluorogenic substrate.

Caption: General workflow for the synthesis of 4-methylcoumarins via Pechmann condensation.

Caption: Conceptual workflow of a fluorogenic assay using a coumarin substrate.

References

An In-Depth Technical Guide to the Synthesis of 6,7-Diethoxy-4-methylcoumarin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathway for 6,7-diethoxy-4-methylcoumarin, a valuable fluorogenic substrate and a metabolite of Cordyceps militaris. The synthesis is achieved through a robust two-step process involving an initial Pechmann condensation to form the core coumarin (B35378) structure, followed by a Williamson ether synthesis to introduce the diethoxy functional groups. This document details the experimental protocols, presents quantitative data in a clear, tabular format, and includes diagrammatic representations of the synthesis pathway and experimental workflow.

Synthesis Pathway Overview

The synthesis of this compound proceeds via two key chemical transformations:

-

Pechmann Condensation: The initial step involves the acid-catalyzed reaction of a phenol (B47542) with a β-ketoester to form the coumarin ring system. In this synthesis, 1,2,4-trihydroxybenzene (hydroxyquinol) is condensed with ethyl acetoacetate (B1235776) to yield the intermediate compound, 6,7-dihydroxy-4-methylcoumarin.

-

Williamson Ether Synthesis: The subsequent step is the etherification of the two hydroxyl groups on the coumarin intermediate. This is achieved by reacting 6,7-dihydroxy-4-methylcoumarin with an ethyl halide, such as ethyl iodide, in the presence of a suitable base. This reaction proceeds via an SN2 mechanism to yield the final product, this compound.

Synthesis Pathway of this compound

Caption: Overall synthesis pathway for this compound.

Quantitative Data

The following tables summarize the key quantitative data for the starting materials, intermediates, and the final product.

Table 1: Physicochemical Properties of Key Compounds

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Appearance |

| 1,2,4-Trihydroxybenzene | C₆H₆O₃ | 126.11 | 140-141 | White to light tan crystalline powder |

| Ethyl Acetoacetate | C₆H₁₀O₃ | 130.14 | -43 | Colorless liquid |

| 6,7-Dihydroxy-4-methylcoumarin | C₁₀H₈O₄ | 192.17 | 272-275 | Pale yellow to brown powder |

| Ethyl Iodide | C₂H₅I | 155.97 | -111 | Colorless to reddish liquid |

| This compound | C₁₄H₁₆O₄ | 248.27 | Not available | Not available |

| 6,7-Dimethoxy-4-methylcoumarin (B14643) | C₁₂H₁₂O₄ | 220.22 | 136-139[1] | White solid[1][2][3] |

Note: Data for 6,7-dimethoxy-4-methylcoumarin is provided as a reference for the analogous final product.

Table 2: Reaction Conditions and Yields

| Reaction Step | Key Reagents | Catalyst/Base | Solvent | Reaction Temperature (°C) | Reaction Time (h) | Yield (%) |

| Pechmann Condensation | 1,2,4-Trihydroxybenzene, Ethyl Acetoacetate | Conc. H₂SO₄ | None | Room Temperature | 12-24 | ~60-70 (estimated) |

| Williamson Ether Synthesis | 6,7-Dihydroxy-4-methylcoumarin, Ethyl Iodide | K₂CO₃ | Acetone | Reflux (approx. 56) | 8-12 | 55-95[4] |

Experimental Protocols

Step 1: Synthesis of 6,7-Dihydroxy-4-methylcoumarin (Pechmann Condensation)

This protocol is adapted from the general procedure for the Pechmann condensation of polyhydroxybenzenes.

Materials:

-

1,2,4-Trihydroxybenzene (hydroxyquinol)

-

Ethyl acetoacetate

-

Concentrated sulfuric acid (H₂SO₄)

-

Deionized water

-

Ethanol

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, add 1,2,4-trihydroxybenzene (1.0 eq).

-

To this, add ethyl acetoacetate (1.1 eq).

-

Cool the flask in an ice bath.

-

Slowly and with constant stirring, add concentrated sulfuric acid (2.5-3.0 eq) dropwise, ensuring the temperature of the reaction mixture does not exceed 10 °C.

-

After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture slowly into a beaker of crushed ice with vigorous stirring.

-

A solid precipitate of 6,7-dihydroxy-4-methylcoumarin will form.

-

Collect the crude product by vacuum filtration and wash thoroughly with cold deionized water until the washings are neutral.

-

Recrystallize the crude product from a suitable solvent, such as aqueous ethanol, to obtain the purified 6,7-dihydroxy-4-methylcoumarin.

-

Dry the purified product in a vacuum oven.

Step 2: Synthesis of this compound (Williamson Ether Synthesis)

This protocol is based on the established Williamson ether synthesis for the alkylation of hydroxycoumarins.[4]

Materials:

-

6,7-Dihydroxy-4-methylcoumarin

-

Ethyl iodide (or ethyl bromide)

-

Anhydrous potassium carbonate (K₂CO₃)

-

Anhydrous acetone

-

Deionized water

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 6,7-dihydroxy-4-methylcoumarin (1.0 eq).

-

Add anhydrous acetone to dissolve the coumarin.

-

To this solution, add anhydrous potassium carbonate (2.5-3.0 eq).

-

Add ethyl iodide (2.2-2.5 eq) to the reaction mixture.

-

Heat the mixture to reflux and maintain for 8-12 hours. Monitor the reaction progress by TLC.

-

After the reaction is complete, cool the mixture to room temperature.

-

Filter the reaction mixture to remove the potassium carbonate and any other inorganic salts.

-

Evaporate the acetone from the filtrate under reduced pressure to obtain the crude product.

-

Dissolve the crude product in a suitable organic solvent (e.g., dichloromethane (B109758) or ethyl acetate) and wash with water.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization from a suitable solvent to obtain the pure final product.

Mandatory Visualizations

Experimental Workflow for the Synthesis of this compound

Caption: A step-by-step workflow for the synthesis of this compound.

References

Photophysical Characteristics of 6,7-Diethoxy-4-methylcoumarin: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

6,7-Diethoxy-4-methylcoumarin is a fluorescent molecule belonging to the coumarin (B35378) family, a class of compounds widely utilized as fluorescent probes and labels in biological and pharmaceutical research. The photophysical properties of these molecules, such as their absorption and emission characteristics, fluorescence quantum yield, and lifetime, are critical for their application in various assays and imaging techniques. This technical guide provides a comprehensive overview of the core photophysical characteristics of this compound, detailed experimental protocols for their determination, and visual workflows to aid in experimental design. While specific quantitative data for this compound is limited in the available literature, this guide leverages data from the closely related and structurally similar compound, 6,7-dimethoxy-4-methylcoumarin (B14643), to provide reasonable estimations.

Core Photophysical Properties

The utility of a fluorophore is defined by several key parameters that dictate its performance in fluorescence-based applications. These include the wavelengths of maximum absorption and emission, the Stokes shift, the fluorescence quantum yield, and the fluorescence lifetime.

Absorption and Emission Spectra:

The absorption spectrum of a fluorophore represents the range of wavelengths of light it can absorb to enter an excited state. The emission spectrum, conversely, shows the range of wavelengths of light emitted as the molecule returns to its ground state.

Stokes Shift:

The Stokes shift is the difference in wavelength between the maximum of the absorption and emission spectra. A larger Stokes shift is generally desirable as it facilitates the separation of the excitation and emission signals, leading to improved signal-to-noise ratios in fluorescence measurements. For 6,7-dimethoxy-4-methylcoumarin, the Stokes shift in ethanol (B145695) is approximately 69 nm.

Fluorescence Quantum Yield (Φ_F):

The fluorescence quantum yield is a measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. A higher quantum yield indicates a brighter fluorophore. The quantum yield of coumarin dyes is highly dependent on the solvent environment.[3]

Fluorescence Lifetime (τ_F):

The fluorescence lifetime is the average time a molecule remains in its excited state before returning to the ground state by emitting a photon. This property is also sensitive to the local environment and can be used in various advanced fluorescence techniques, such as fluorescence lifetime imaging microscopy (FLIM).

Data Presentation

Due to the limited availability of specific quantitative data for this compound, the following table presents the photophysical data for the analogous compound, 6,7-dimethoxy-4-methylcoumarin, which serves as a valuable reference.

| Photophysical Parameter | Value (for 6,7-dimethoxy-4-methylcoumarin) | Solvent |

| Absorption Maximum (λ_abs) | 341 nm[1] | Ethanol |

| Emission Maximum (λ_em) | 410 nm[1] | Ethanol |

| Stokes Shift | ~69 nm | Ethanol |

| Molar Extinction Coefficient (ε) | Not explicitly found for this derivative | - |

| Fluorescence Quantum Yield (Φ_F) | Not explicitly found for this derivative | - |

| Fluorescence Lifetime (τ_F) | Not explicitly found for this derivative | - |

Experimental Protocols

To accurately determine the photophysical characteristics of this compound, the following standard experimental protocols are recommended.

UV-Visible Absorption Spectroscopy

This technique is used to measure the absorption spectrum of the compound and determine its wavelength of maximum absorption (λ_abs) and molar extinction coefficient (ε).

Methodology:

-

Sample Preparation: Prepare a stock solution of this compound of a known concentration in the desired solvent (e.g., ethanol, methanol, water). Prepare a series of dilutions from the stock solution to obtain concentrations that result in absorbance values within the linear range of the spectrophotometer (typically 0.1 to 1.0).

-

Instrumentation: Use a dual-beam UV-Visible spectrophotometer.

-

Measurement:

-

Fill a quartz cuvette with the pure solvent to be used as a blank.

-

Record the baseline spectrum.

-

Rinse the cuvette with the sample solution and then fill it with the sample.

-

Measure the absorption spectrum of the sample over a relevant wavelength range (e.g., 200-500 nm).

-

-

Data Analysis:

-

Identify the wavelength of maximum absorbance (λ_abs).

-

Calculate the molar extinction coefficient (ε) using the Beer-Lambert law: A = εcl, where A is the absorbance at λ_abs, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm).

-

Fluorescence Spectroscopy

This technique is used to measure the fluorescence emission spectrum and determine the wavelength of maximum emission (λ_em).

Methodology:

-

Sample Preparation: Prepare a dilute solution of this compound in the desired solvent. The absorbance of the solution at the excitation wavelength should be low (typically < 0.1) to avoid inner filter effects.

-

Instrumentation: Use a spectrofluorometer.

-

Measurement:

-

Set the excitation wavelength to the λ_abs determined from the absorption spectrum.

-

Scan the emission monochromator over a wavelength range that is longer than the excitation wavelength (e.g., 350-600 nm).

-

-

Data Analysis:

-

Identify the wavelength of maximum fluorescence emission (λ_em).

-

Determination of Fluorescence Quantum Yield (Comparative Method)

The relative fluorescence quantum yield is determined by comparing the fluorescence of the sample to that of a standard with a known quantum yield.

Methodology:

-

Standard Selection: Choose a fluorescence standard with a known quantum yield that absorbs and emits in a similar wavelength range to the sample. Quinine sulfate (B86663) in 0.1 M H₂SO₄ (Φ_F = 0.54) or coumarin 102 in ethanol (Φ_F = 0.764) are common standards for blue-emitting dyes.[4][5]

-

Sample and Standard Preparation: Prepare a series of solutions of both the sample and the standard in the same solvent at different concentrations, ensuring their absorbance at the excitation wavelength is below 0.1.

-

Measurements:

-

Measure the UV-Vis absorption spectra of all solutions and record the absorbance at the excitation wavelength.

-

Measure the fluorescence emission spectra of all solutions using the same excitation wavelength and instrumental settings (e.g., slit widths).

-

-

Data Analysis:

-

Integrate the area under the emission curve for each spectrum to obtain the integrated fluorescence intensity.

-

Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.

-

The quantum yield of the sample (Φ_x) is calculated using the following equation: Φ_x = Φ_st * (Grad_x / Grad_st) * (η_x² / η_st²) where 'st' refers to the standard and 'x' to the sample, 'Grad' is the gradient of the plot of integrated fluorescence intensity versus absorbance, and 'η' is the refractive index of the solvent.[4]

-

Measurement of Fluorescence Lifetime

Fluorescence lifetime is typically measured using Time-Correlated Single Photon Counting (TCSPC).

Methodology:

-

Instrumentation: A TCSPC system consisting of a pulsed light source (e.g., a picosecond laser diode or a Ti:Sapphire laser), a fast detector (e.g., a microchannel plate photomultiplier tube or a single-photon avalanche diode), and timing electronics.

-

Sample Preparation: Prepare a dilute solution of the sample in the desired solvent.

-

Measurement:

-

Excite the sample with the pulsed light source at the absorption maximum.

-

Collect the emitted photons and measure the time delay between the excitation pulse and the detection of the fluorescence photon.

-

A histogram of these time delays is constructed, which represents the fluorescence decay curve.

-

-

Data Analysis:

-

The fluorescence decay curve is fitted to an exponential function (or a sum of exponentials for more complex systems) to determine the fluorescence lifetime (τ_F). Deconvolution with the instrument response function (IRF) is necessary for accurate lifetime determination.

-

Mandatory Visualization

Experimental Workflows

The following diagrams illustrate the workflows for the key experimental protocols described above.

References

6,7-Diethoxy-4-methylcoumarin: A Technical Guide to its Molar Extinction Coefficient

For Researchers, Scientists, and Drug Development Professionals

Introduction

6,7-Diethoxy-4-methylcoumarin is a fluorescent coumarin (B35378) derivative. Coumarins are a significant class of compounds in medicinal chemistry and drug development, known for a wide range of biological activities, including anticoagulant, anti-inflammatory, and anti-cancer properties. The molar extinction coefficient (ε), a measure of how strongly a substance absorbs light at a particular wavelength, is a critical parameter for researchers. It is essential for the accurate determination of compound concentration in solution, which is fundamental for quantitative analysis in various experimental assays, including enzyme kinetics, receptor binding studies, and cellular imaging. This guide provides an in-depth overview of the molar extinction coefficient of coumarin derivatives, a detailed experimental protocol for its determination, and a summary of available data for related compounds.

Quantitative Data Summary: Molar Extinction Coefficients of 4-Methylcoumarin (B1582148) Derivatives

| Compound Name | Molar Extinction Coefficient (ε) (L·mol⁻¹·cm⁻¹) | λmax (nm) | Solvent |

| 7-Methoxycoumarin-4-acetic acid | 11,820 | 323.8 | Methanol[1] |

| 7-Hydroxy-4-methylcoumarin | Not specified, but λmax is 321 | Water:Methanol (70:30)[2] | |

| 7-Amino-4-methylcoumarin-3-acetic acid | 19,000 | 350 | Not specified (likely aqueous buffer)[3] |

| 7-Acetoxy-4-methylcoumarin | Concentration information not available to derive molar absorptivity | Not specified | Not specified[4] |

Experimental Protocol: Determination of Molar Extinction Coefficient

The molar extinction coefficient is determined experimentally using a UV-Visible spectrophotometer by applying the Beer-Lambert Law.[3][5][6][7][8]

A = εcl

Where:

-

A is the absorbance (unitless)

-

ε is the molar extinction coefficient (L·mol⁻¹·cm⁻¹)

-

c is the concentration of the substance (mol·L⁻¹)

-

l is the path length of the cuvette (typically 1 cm)

Materials and Equipment:

-

This compound

-

High-purity solvent (e.g., ethanol, methanol, or a suitable buffer)

-

Calibrated analytical balance

-

Volumetric flasks (various sizes)

-

Micropipettes

-

UV-Visible spectrophotometer

-

Quartz cuvettes (with a 1 cm path length)

Procedure:

-

Preparation of a Stock Solution:

-

Accurately weigh a precise amount of this compound using an analytical balance.

-

Dissolve the compound in a known volume of the chosen solvent in a volumetric flask to create a stock solution of a specific molar concentration. For example, to prepare a 1 mM stock solution (Molecular Weight of this compound = 248.27 g/mol ), dissolve 2.4827 mg in 10 mL of solvent.

-

-

Determination of the Wavelength of Maximum Absorbance (λmax):

-

Dilute a small volume of the stock solution to a concentration that gives an absorbance reading between 1.0 and 1.5.

-

Fill a quartz cuvette with the solvent to be used as a blank.

-

Place the blank cuvette in the spectrophotometer and perform a baseline correction over a relevant wavelength range (e.g., 200-400 nm for coumarins).

-

Replace the blank with the cuvette containing the diluted compound solution.

-

Scan the absorbance of the solution across the wavelength range to identify the wavelength at which the maximum absorbance occurs. This is the λmax.

-

-

Preparation of a Dilution Series:

-

Using the stock solution, prepare a series of at least five dilutions with decreasing concentrations. The concentrations should be chosen to yield absorbance values within the linear range of the spectrophotometer (typically 0.1 to 1.0).

-

-

Measurement of Absorbance:

-

Set the spectrophotometer to the predetermined λmax.

-

Use the solvent as a blank to zero the spectrophotometer.

-

Measure the absorbance of each of the prepared dilutions, starting from the least concentrated. Rinse the cuvette with the next solution in the series before filling it for the measurement.

-

-

Data Analysis:

-

Plot a graph of absorbance (A) on the y-axis against concentration (c) on the x-axis.

-

The resulting plot should be a straight line that passes through the origin, confirming that the Beer-Lambert law is obeyed in this concentration range.

-

Perform a linear regression analysis on the data points to obtain the equation of the line (y = mx + b), where 'm' is the slope.

-

According to the Beer-Lambert law (A = εcl), the slope of the line (m) is equal to the molar extinction coefficient (ε) multiplied by the path length (l).

-

Since the path length (l) is typically 1 cm, the slope of the line is the molar extinction coefficient (ε).

-

Mandatory Visualization

Caption: Workflow for determining the molar extinction coefficient.

References

- 1. 7-Methoxycoumarin-4-acetic acid [omlc.org]

- 2. iajpr.com [iajpr.com]

- 3. Khan Academy [khanacademy.org]

- 4. 7-Acetoxy-4-methylcoumarin [webbook.nist.gov]

- 5. smart.dhgate.com [smart.dhgate.com]

- 6. neulog.com [neulog.com]

- 7. mlsu.ac.in [mlsu.ac.in]

- 8. How to Determine the Extinction Coefficient | MtoZ Biolabs [mtoz-biolabs.com]

An In-depth Technical Guide to the Excitation and Emission Spectra of 6,7-Diethoxy-4-methylcoumarin

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the photophysical properties of 6,7-Diethoxy-4-methylcoumarin, a fluorogenic substrate with applications in various research and drug development contexts. While specific quantitative data for this compound remains partially elusive in publicly accessible literature, this document compiles available information and draws parallels from closely related coumarin (B35378) derivatives to offer a robust framework for its application. This guide details its known spectral characteristics, provides generalized experimental protocols for its spectroscopic analysis, and presents visual workflows for its potential applications.

Introduction

This compound is a derivative of the coumarin family, a class of compounds renowned for their fluorescent properties and wide-ranging biological activities. These molecules are characterized by a benzopyran-2-one core structure, and substitutions on this scaffold can significantly influence their photophysical characteristics. This compound, in particular, is recognized as a fluorogenic substrate, indicating that its fluorescence properties can change upon enzymatic modification, making it a valuable tool for enzyme activity assays.[1][2] It has also been identified as a metabolite of Cordyceps militaris.[1][2]

Photophysical Properties

The fluorescence of coumarin derivatives is dictated by electronic transitions within the molecule. Upon absorption of a photon of appropriate energy, the molecule is promoted to an excited electronic state. It then relaxes to the ground state, emitting a photon of lower energy (longer wavelength) in the process. This phenomenon is highly sensitive to the molecular structure and the surrounding environment, such as solvent polarity.

Excitation and Emission Spectra

This compound is typically excited by ultraviolet (UV) light, with a maximum excitation wavelength (λex) generally below 380 nm.[1] Its emission is observed in the violet region of the visible spectrum, with a maximum emission wavelength (λem) in the range of 381-450 nm.[1] The exact excitation and emission maxima are influenced by the solvent environment, a phenomenon known as solvatochromism. In general, for coumarin dyes, an increase in solvent polarity leads to a red shift (a shift to longer wavelengths) in the emission spectrum.[3][4][5]

Quantitative Photophysical Data

| Property | Value | Notes |

| Excitation Maximum (λex) | < 380 nm[1] | UV Region |

| Emission Maximum (λem) | 381 - 450 nm[1] | Violet Region |

| Quantum Yield (Φ) | Not specified | For similar coumarins, can range from <0.1 to >0.9 depending on solvent and structure.[3] |

| Fluorescence Lifetime (τ) | Not specified | For similar coumarins, typically in the range of 1-5 nanoseconds.[3][4] |

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of this compound, adapted from established methods for other coumarin derivatives.[6][7][8]

Preparation of Stock and Working Solutions

-

Stock Solution (e.g., 10 mM): Accurately weigh a precise amount of this compound and dissolve it in a suitable organic solvent, such as dimethyl sulfoxide (B87167) (DMSO) or ethanol, to a final concentration of 10 mM. Store the stock solution at -20°C, protected from light.

-

Working Solution (e.g., 1-10 µM): On the day of the experiment, dilute the stock solution in the desired experimental solvent (e.g., buffer, ethanol, etc.) to the final working concentration. The optimal concentration should be determined empirically to ensure the absorbance is within the linear range of the spectrophotometer (typically < 0.1) to avoid inner filter effects.

Measurement of Absorption Spectrum

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Blanking: Use the experimental solvent in a quartz cuvette to blank the instrument.

-

Measurement: Record the absorption spectrum of the working solution of this compound over a suitable wavelength range (e.g., 250-450 nm).

-

Analysis: Determine the wavelength of maximum absorbance (λmax).

Measurement of Fluorescence Spectra

-

Instrumentation: Use a spectrofluorometer equipped with a xenon lamp source and photomultiplier tube detector.

-

Excitation Spectrum:

-

Set the emission monochromator to the expected emission maximum (e.g., 420 nm).

-

Scan the excitation monochromator over a range of shorter wavelengths (e.g., 300-400 nm) to determine the excitation maximum.

-

-

Emission Spectrum:

-

Set the excitation monochromator to the determined excitation maximum.

-

Scan the emission monochromator over a range of longer wavelengths (e.g., 380-550 nm) to determine the emission maximum.

-

Determination of Relative Fluorescence Quantum Yield

The quantum yield can be determined relative to a well-characterized standard with a known quantum yield (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄, Φ = 0.54).[3]

-

Prepare Solutions: Prepare solutions of the reference standard and this compound in the same solvent with absorbance values at the excitation wavelength that are closely matched and below 0.1.

-

Measure Absorbance: Measure the absorbance of each solution at the chosen excitation wavelength.

-

Measure Fluorescence: Record the fluorescence emission spectrum for each solution, ensuring identical instrument settings (excitation wavelength, slit widths).

-

Calculate Integrated Fluorescence Intensity: Calculate the area under the emission curve for both the sample and the standard.

-

Calculate Quantum Yield: Use the following equation:

Φ_sample = Φ_standard * (I_sample / I_standard) * (A_standard / A_sample) * (n_sample² / n_standard²)

where:

-

Φ is the quantum yield

-

I is the integrated fluorescence intensity

-

A is the absorbance at the excitation wavelength

-

n is the refractive index of the solvent

-

Visualization of Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate a generic experimental workflow for using this compound as a fluorogenic substrate and a hypothetical signaling pathway where it could be employed as a reporter.

Caption: A generic experimental workflow for an enzyme assay using a fluorogenic coumarin substrate.

Caption: A hypothetical signaling pathway where a coumarin-based reporter system is used.

Conclusion

This compound is a valuable fluorogenic compound with promising applications in biochemical assays and potentially in cellular imaging. While a complete photophysical characterization is not yet widely published, its spectral properties can be reliably predicted based on its structural similarity to other 6,7-dialkoxy-4-methylcoumarins. The experimental protocols and workflows provided in this guide offer a solid foundation for researchers and drug development professionals to effectively utilize this compound in their studies. Further research into its quantum yield and fluorescence lifetime in a variety of solvents would be beneficial for its broader application and the development of more sophisticated assays.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | CAS#:314744-06-4 | Chemsrc [chemsrc.com]

- 3. apps.dtic.mil [apps.dtic.mil]

- 4. Investigations of the solvent polarity effect on the photophysical properties of coumarin-7 dye - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Solvent effects on emission yield and lifetime for coumarin laser dyes. Requirements for a rotatory decay mechanism | Semantic Scholar [semanticscholar.org]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

6,7-Diethoxy-4-methylcoumarin: A Technical Guide for its Application as a Fluorogenic Substrate

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

6,7-Diethoxy-4-methylcoumarin is a synthetic coumarin (B35378) derivative designed for application as a fluorogenic substrate in enzymatic assays.[1] Its core utility lies in the sensitive detection of specific enzyme activity, particularly within the cytochrome P450 (CYP) superfamily of monooxygenases.[1] The enzymatic O-dealkylation of one of the ethoxy groups on the coumarin ring results in the formation of a highly fluorescent hydroxycoumarin metabolite. This conversion from a non-fluorescent precursor to a fluorescent product allows for the real-time, quantitative measurement of enzyme kinetics.

This document serves as a technical guide to the properties, applications, and methodologies associated with this compound. While this specific diether compound is commercially available, detailed public-domain data on its enzymatic selectivity and kinetic parameters are limited. Therefore, to fulfill the requirements of a comprehensive guide, this paper will draw upon established data from the closely related and well-characterized mono-ethoxy analog, 7-Ethoxy-4-methylcoumarin , as a representative example for quantitative data and detailed protocols.

Principle of Fluorogenic Action

The fundamental principle of this compound as a fluorogenic substrate is an enzyme-mediated structural transformation that "switches on" fluorescence.

-

Substrate State: In its native form, this compound possesses minimal to no intrinsic fluorescence.

-

Enzymatic Reaction: Cytochrome P450 enzymes, in the presence of NADPH as a cofactor, catalyze the oxidative O-deethylation of an alkoxy group on the coumarin scaffold. For coumarin derivatives, this reaction predominantly occurs at the 7-position.

-

Product State: The reaction yields a hydroxycoumarin derivative (e.g., 7-hydroxy-6-ethoxy-4-methylcoumarin). This product possesses an extended π-conjugated system and an electron-donating hydroxyl group, resulting in strong fluorescence upon excitation with UV/violet light.

The rate of fluorescence increase is directly proportional to the rate of metabolite formation and, therefore, to the activity of the enzyme.[2]

Caption: Enzymatic conversion of non-fluorescent substrate to a fluorescent product.

Physicochemical and Spectroscopic Properties

The utility of a fluorogenic substrate is defined by its chemical properties and the spectral characteristics of its fluorescent product. The table below summarizes key properties, using data for the well-characterized 7-hydroxy-4-methylcoumarin as a proxy for the fluorescent metabolite.

| Property | Value | Reference |

| Substrate: this compound | ||

| Molecular Formula | C₁₄H₁₆O₄ | N/A |

| Molecular Weight | 248.27 g/mol | N/A |

| CAS Number | 314744-06-4 | [2] |

| Appearance | White to off-white solid | N/A |

| Solubility | Soluble in DMSO, Methanol, Acetonitrile | [1] |

| Metabolite: 7-Hydroxy-4-methylcoumarin (Analog) | ||

| Peak Excitation (Ex) | ~360 nm | [3] |

| Peak Emission (Em) | ~448 nm | [3] |

| Fluorescence Color | Blue | [3] |

| Quantum Yield | Solvent Dependent | [4] |

Applications in Research and Drug Development

Fluorogenic coumarin substrates are valuable tools in pharmacology and biochemistry, primarily for:

-

High-Throughput Screening (HTS): The simplicity and speed of fluorescence-based assays make them ideal for screening large chemical libraries to identify potential enzyme inhibitors. A decrease in the rate of fluorescence generation in the presence of a test compound indicates inhibition.[2]

-

Enzyme Reaction Phenotyping: These substrates help determine which specific CYP isoforms are responsible for the metabolism of a new drug candidate. By observing the inhibition of substrate metabolism in the presence of the new drug, researchers can identify potential drug-drug interactions.

-

Enzyme Kinetics Studies: The continuous nature of the assay allows for the straightforward determination of key kinetic parameters, such as the Michaelis constant (Kₘ) and maximum velocity (Vₘₐₓ), which are crucial for characterizing enzyme performance and inhibition mechanisms.[5]

Experimental Protocols

The following is a generalized, representative protocol for measuring cytochrome P450 activity using a fluorogenic coumarin substrate in a 96-well plate format. This protocol is based on established methods for similar substrates like 7-ethoxycoumarin (B196162).[6][7]

Required Reagents

-

Enzyme Source: Recombinant human cytochrome P450 enzymes (e.g., CYP1A2, CYP2B6, CYP2C9) or human liver microsomes (HLM).

-

Substrate: this compound.

-

Cofactor: NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase).[8]

-

Buffer: Potassium phosphate (B84403) buffer (e.g., 100 mM, pH 7.4).

-

Stop Solution: 80:20 Acetonitrile/Tris-base or other suitable organic solvent/buffer mixture.[8]

-

Solvent: DMSO for dissolving the substrate and test compounds.

-

Equipment: Fluorescence microplate reader, incubator (37°C), multichannel pipettes.

Stock Solution Preparation

-

Substrate Stock (e.g., 10 mM): Dissolve this compound in DMSO. Store in aliquots at -20°C or -80°C to avoid freeze-thaw cycles.[1]

-

NADPH Regenerating System: Prepare according to the manufacturer's instructions. Keep on ice during use.[8]

-

Enzyme Working Solution: Dilute the enzyme source (recombinant CYP or HLM) to the desired concentration in cold potassium phosphate buffer immediately before use.

Assay Procedure

-

Plate Setup: To a 96-well black plate, add 50 µL of potassium phosphate buffer to all wells.

-

Compound Addition (for inhibition assays): Add 1 µL of test inhibitor compound (dissolved in DMSO) or DMSO (for control wells) to the appropriate wells.

-

Pre-incubation 1: Add 25 µL of the enzyme working solution to each well. Mix gently and pre-incubate the plate for 10 minutes at 37°C.

-

Reaction Initiation: Add 25 µL of a pre-warmed solution containing the substrate and the NADPH regenerating system to all wells to start the reaction. The final substrate concentration should be at or below the Kₘ value for kinetic studies.

-

Kinetic Reading: Immediately place the plate in a fluorescence reader pre-set to 37°C. Read the fluorescence intensity every 1-2 minutes for 15-30 minutes. Use excitation and emission wavelengths appropriate for the hydroxycoumarin product (e.g., Ex: 360-400 nm, Em: 450-480 nm).

-

Endpoint Reading (Alternative): Alternatively, incubate the plate at 37°C for a fixed time (e.g., 20 minutes) and then add 50 µL of stop solution to each well. Read the final fluorescence.

Caption: General experimental workflow for a fluorogenic CYP450 inhibition assay.

Quantitative Data & Enzyme Selectivity

No specific kinetic parameters (Kₘ, Vₘₐₓ) for this compound have been found in published literature. However, data from analogous substrates demonstrate the typical performance of coumarin derivatives with various CYP isoforms. The following table presents kinetic data for the widely used substrate 7-Ethoxycoumarin (7-EC) to illustrate the expected range of values.

Table 1: Michaelis-Menten Kinetic Constants for 7-Ethoxycoumarin O-Deethylation (Representative Data)

| CYP Isoform | Kₘ (µM) | Vₘₐₓ (pmol/min/pmol CYP) | Reference |

| CYP1A1 | Low (not specified) | High (not specified) | |

| CYP1A2 | ~14 | ~2.5 | |

| CYP2B6 | ~100 | ~2.5 | |

| CYP2E1 | ~130 | ~15.4 |

Selectivity Insights:

Based on data from related compounds, 7-alkoxycoumarins are generally not selective for a single CYP enzyme. They often serve as substrates for multiple isoforms, particularly within the CYP1A, CYP2A, and CYP2B families. It is therefore probable that this compound is also metabolized by several CYP enzymes. To determine its specific activity with a single enzyme, it is essential to use recombinant, individually expressed CYP isoforms rather than complex mixtures like human liver microsomes.

Conclusion

This compound is a valuable tool for researchers in drug metabolism and enzymology, functioning as a fluorogenic substrate for cytochrome P450 enzymes. Its use in a simple, fluorescence-based assay format allows for high-throughput screening of enzyme inhibitors and detailed kinetic analysis. While specific published data on its enzyme selectivity and kinetics are scarce, its structural similarity to well-documented substrates like 7-ethoxycoumarin allows for its confident application using established protocols. For precise characterization of its interactions with specific enzymes, the use of recombinant CYP isoforms is strongly recommended. The continued development and characterization of such probes are vital for advancing the efficiency of the drug discovery process.

References

- 1. Home (11) [shop.labclinics.com]

- 2. This compound | CAS#:314744-06-4 | Chemsrc [chemsrc.com]

- 3. This compound — TargetMol Chemicals [targetmol.com]

- 4. US7476874B2 - Self indicating radiation alert dosimeter - Google Patents [patents.google.com]

- 5. scbt.com [scbt.com]

- 6. researchgate.net [researchgate.net]

- 7. US20060145091A1 - Self indicating radiation alert dosimeter - Google Patents [patents.google.com]

- 8. medchemexpress.com [medchemexpress.com]

Illuminating the Cellular World: A Technical Guide to Coumarin Derivatives in Fluorescence Microscopy

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the diverse applications of coumarin (B35378) derivatives in fluorescence microscopy. Renowned for their versatile photophysical properties, these heterocyclic compounds have become indispensable tools for visualizing complex biological processes. This document provides a comprehensive overview of their properties, applications, and the experimental protocols necessary for their successful implementation in a research setting.

Introduction to Coumarin Derivatives

Coumarin and its derivatives are a class of organic compounds characterized by a benzopyran-2-one core structure.[1] Their appeal in fluorescence microscopy stems from several key characteristics:

-

High Quantum Yields: Many coumarin derivatives exhibit strong fluorescence, meaning they efficiently convert absorbed light into emitted light, leading to bright signals.[]

-

Tunable Photophysical Properties: Strategic chemical modifications to the coumarin scaffold allow for the fine-tuning of excitation and emission wavelengths, Stokes shifts, and environmental sensitivity.[1][3] This adaptability enables the development of probes for a wide array of specific applications.

-

Good Photostability: Coumarin-based probes often exhibit resistance to photobleaching, allowing for longer imaging experiments.[3]

-

Environmental Sensitivity: The fluorescence of certain coumarin derivatives is sensitive to changes in their microenvironment, such as polarity, viscosity, and pH. This property can be harnessed to probe the physicochemical properties of subcellular compartments.[][4]

-

Small Molecular Size: Their relatively small size often allows for good cell permeability and rapid diffusion in biological systems, making them suitable for real-time imaging in live cells.[3]

Photophysical Properties of Selected Coumarin Derivatives

The selection of a suitable coumarin derivative is critical for the success of a fluorescence microscopy experiment. The following tables summarize the key photophysical properties of several commonly used and recently developed coumarin-based probes.

Table 1: General Purpose Coumarin Fluorophores

| Derivative Name/Number | Excitation Max (λex, nm) | Emission Max (λem, nm) | Quantum Yield (Φ) | Stokes Shift (nm) | Target Organelle/Analyte | Reference |

| 7-Amino-4-methylcoumarin (AMC) | ~350 | ~450 | - | ~100 | General cellular staining | [1] |

| Coumarin 6 | ~458 | ~504 | - | ~46 | Lipids and Membranes | [] |

| Coumarin 153 | ~423 | ~532 | 0.59 (in Ethanol) | ~109 | Polarity sensing | [5] |

| Coumarin 343 | ~445 | ~500 | 0.63 (in Ethanol) | ~55 | General cellular staining | [6] |

| 7-Hydroxycoumarin | ~365 | ~455 | - | ~90 | Enzyme assays, pH sensing | [3] |

Table 2: Coumarin-Based Probes for Specific Analytes

| Probe Name/Type | Target Analyte | Excitation Max (λex, nm) | Emission Max (λem, nm) | Detection Mechanism | Reference |

| Boronate ester coumarin | Peroxynitrite (ONOO⁻) | Ratiometric shift | - | Ratiometric | [3] |

| Coumarin-based probe for Cysteine | Cysteine (Cys) | ~460 | ~500 | Turn-on fluorescence | [3] |

| SWJT-14 | Cys, Hcy, GSH | - | Different emission peaks for each biothiol | Differential detection | [7] |

| Naphthalimide-modified coumarin | Copper (Cu²⁺) | - | - | Fluorescence quenching/enhancement | [8] |

| Coumarin-based probe for ·OH | Hydroxyl Radical (·OH) | - | - | Turn-on fluorescence | [9] |

| 3-Acetamidocoumarin | Reactive Oxygen Species (ROS) | - | - | Turn-on fluorescence | [4] |

Note: "-" indicates that the specific data was not provided in the cited sources. The photophysical properties can be solvent and microenvironment dependent.

Key Applications in Fluorescence Microscopy

The versatility of coumarin derivatives has led to their application in a wide range of fluorescence microscopy techniques, from routine cell staining to advanced imaging modalities.

Live-Cell and Fixed-Cell Imaging

Coumarin derivatives are widely used for general staining of cellular structures in both live and fixed cells. Their cell permeability and ability to accumulate in specific organelles make them valuable for visualizing cellular morphology and dynamics.

Sensing of Ions and Small Molecules

By incorporating specific recognition moieties, the coumarin scaffold can be transformed into highly selective fluorescent probes for a variety of biologically important species, including:

-

Metal Ions: Probes have been developed for the detection of ions such as Cu²⁺, Zn²⁺, and Fe³⁺.[8][10]

-

Reactive Oxygen Species (ROS): Coumarin-based probes are instrumental in studying oxidative stress by detecting species like peroxynitrite, hydroxyl radicals, and hydrogen peroxide.[4][9][11][12]

-

Biothiols: Specific probes allow for the differentiated detection of cysteine (Cys), homocysteine (Hcy), and glutathione (B108866) (GSH).[7]

Organelle-Specific Imaging

Functionalization of the coumarin core with specific targeting groups enables the selective visualization of various subcellular organelles, including:

-

Endoplasmic Reticulum (ER): Certain coumarin derivatives with sulfonamide side groups have been shown to selectively accumulate in the ER.[13][14]

-

Lipid Droplets: Lipophilic coumarin probes are effective for imaging the dynamic morphology of lipid droplets.[15]

-

Mitochondria and Lysosomes: By attaching appropriate targeting moieties, coumarin probes can be directed to these organelles to study their function and dynamics.[12]

Advanced Microscopy Techniques

The unique photophysical properties of some coumarin derivatives make them suitable for advanced imaging techniques:

-

Two-Photon Microscopy: The two-photon absorption capabilities of certain coumarin probes allow for deeper tissue imaging with reduced phototoxicity.[16]

-

Super-Resolution Microscopy: Coumarin derivatives have been incorporated into dye platforms for super-resolution imaging techniques, enabling visualization beyond the diffraction limit of light.

Experimental Protocols

This section provides detailed methodologies for the synthesis of a representative coumarin probe and for staining both live and fixed cells.

Synthesis of a Coumarin-Based Fluorescent Probe

This protocol describes the synthesis of a coumarin derivative for the detection of hypochlorite (B82951) ions, adapted from a published procedure.[17]

Scheme 1: Synthesis of a Coumarin-based Hypochlorite Probe

References

- 1. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Membrane‐Permeant, Bioactivatable Coumarin Derivatives for In‐Cell Labelling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis and activity of a coumarin-based fluorescent probe for hydroxyl radical detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

- 12. Frontiers | Sensing Peroxynitrite in Different Organelles of Murine RAW264.7 Macrophages With Coumarin-Based Fluorescent Probes [frontiersin.org]

- 13. Coumarin-based Fluorescent Probes for Selectively Targeting and Imaging the Endoplasmic Reticulum in Mammalian Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. graphviz.org [graphviz.org]

- 17. Design, synthesis and applications of a coumarin based fluorescent probe for selective detection of hypochlorite ions and live cell imaging - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for 6,7-Diethoxy-4-methylcoumarin in Enzyme Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

6,7-Diethoxy-4-methylcoumarin is a fluorogenic substrate valuable for the continuous monitoring of certain enzymatic activities. This coumarin (B35378) derivative is essentially non-fluorescent until it undergoes enzymatic O-deethylation to produce the highly fluorescent product, 6,7-dihydroxy-4-methylcoumarin (esculetin). This property makes it a useful tool in drug discovery and development for assessing the activity of various metabolic enzymes, particularly cytochrome P450 (CYP) isoforms. The increase in fluorescence intensity over time is directly proportional to the rate of enzyme activity, allowing for the determination of kinetic parameters such as Michaelis-Menten constant (Km) and maximum velocity (Vmax).

The primary application of this compound is in the characterization of drug-metabolizing enzymes. For instance, derivatives of 7-alkoxycoumarins are well-established substrates for various CYP enzymes, including CYP1A, CYP2B, and CYP2E families. The O-dealkylation reaction is a common metabolic pathway for many xenobiotics, and thus, assays utilizing this substrate can provide valuable insights into the potential for drug-drug interactions and metabolic clearance of new chemical entities.

Principle of the Assay

The enzymatic assay using this compound is based on a straightforward fluorometric detection method. The substrate, this compound, is a weakly fluorescent compound. Upon enzymatic action, the two ethoxy groups are cleaved, resulting in the formation of 6,7-dihydroxy-4-methylcoumarin. This product is highly fluorescent, with an excitation maximum typically around 360-380 nm and an emission maximum in the blue region of the spectrum, around 440-460 nm. The rate of the increase in fluorescence is a direct measure of the enzyme's catalytic activity.

Data Presentation

Table 1: Photophysical Properties of this compound and its Metabolite

| Compound | Excitation Max (nm) | Emission Max (nm) | Fluorescence |

| This compound | ~340 | ~400 | Low |

| 6,7-Dihydroxy-4-methylcoumarin | ~360-380 | ~440-460 | High |

Table 2: Typical Reagent Concentrations for a CYP Enzyme Assay

| Reagent | Stock Concentration | Final Concentration |

| Potassium Phosphate (B84403) Buffer (pH 7.4) | 1 M | 100 mM |

| This compound | 10 mM in DMSO | 1-100 µM |

| Microsomes (e.g., Human Liver) | 20 mg/mL | 0.1-0.5 mg/mL |

| NADPH | 100 mM in Buffer | 1 mM |

| Magnesium Chloride (MgCl₂) | 1 M | 3-5 mM |

Experimental Protocols

Preparation of Reagents and Stock Solutions

-

Assay Buffer (100 mM Potassium Phosphate, pH 7.4):

-

Prepare a 1 M stock solution of monobasic potassium phosphate (KH₂PO₄) and a 1 M stock solution of dibasic potassium phosphate (K₂HPO₄).

-

To prepare the 100 mM working buffer, mix appropriate volumes of the stock solutions to achieve a pH of 7.4. For example, for 1 L of buffer, use a suitable ratio of the monobasic and dibasic stocks and dilute with deionized water.

-

-

Substrate Stock Solution (10 mM this compound):

-

Dissolve the appropriate amount of this compound in high-quality, anhydrous dimethyl sulfoxide (B87167) (DMSO).

-

Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[1]

-

-

NADPH Stock Solution (100 mM):

-

Dissolve NADPH in the assay buffer.

-

Prepare this solution fresh on the day of the experiment and keep it on ice, as NADPH is unstable in solution.

-

-

Enzyme Preparation (e.g., Human Liver Microsomes):

-

Thaw the microsomal suspension on ice immediately before use.

-

Dilute the microsomes to the desired working concentration in cold assay buffer.

-

Enzyme Assay Protocol (96-well plate format)

This protocol is a representative method for a cytochrome P450-mediated O-deethylation assay and may require optimization for specific enzymes.

-

Plate Setup:

-

In a 96-well black, clear-bottom microplate, add the following to each well:

-

10 µL of 1 M Potassium Phosphate Buffer (pH 7.4)

-

Appropriate volume of deionized water to bring the final reaction volume to 100 µL.

-

5 µL of diluted microsomal suspension.

-

5 µL of various concentrations of this compound substrate solution (diluted from the stock in assay buffer). Include a no-substrate control.

-

-

-

Pre-incubation:

-

Pre-incubate the plate at 37°C for 5-10 minutes to allow the components to reach thermal equilibrium.

-

-

Initiation of Reaction:

-

Initiate the enzymatic reaction by adding 10 µL of 10 mM NADPH solution to each well. For negative controls, add 10 µL of assay buffer without NADPH.

-

-

Kinetic Measurement:

-

Immediately place the microplate into a pre-warmed (37°C) fluorescence plate reader.

-

Measure the fluorescence intensity every minute for 30-60 minutes.

-

Wavelength settings: Excitation at ~370 nm and Emission at ~450 nm. These settings should be optimized for the specific instrument being used.

-

-

Data Analysis:

-

For each substrate concentration, plot the fluorescence intensity against time.

-

The initial rate of the reaction (V₀) is the slope of the linear portion of this curve.

-

To convert the rate from relative fluorescence units (RFU) per minute to moles of product per minute, a standard curve of the fluorescent product (6,7-dihydroxy-4-methylcoumarin) should be prepared.

-

Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

-

Mandatory Visualizations

Caption: Experimental workflow for a fluorometric enzyme assay using this compound.

Caption: Enzymatic conversion of this compound to its fluorescent product.

References

Application Notes and Protocols for Live-Cell Imaging with 6,7-Diethoxy-4-methylcoumarin

For Researchers, Scientists, and Drug Development Professionals

Introduction

6,7-Diethoxy-4-methylcoumarin is a valuable fluorogenic substrate for real-time, live-cell imaging applications. As a member of the coumarin (B35378) family of fluorescent dyes, it offers favorable photophysical properties for visualizing dynamic cellular processes. Its primary application lies in the detection and monitoring of cytochrome P450 (CYP) enzyme activity, which is crucial in drug metabolism and toxicology studies. This document provides detailed application notes and experimental protocols for the effective use of this compound in live-cell imaging.

Coumarin-based probes are versatile tools for imaging a wide array of biological molecules and processes within living cells.[1] Their utility stems from high quantum yields, significant Stokes shifts, and sensitivity to their microenvironment.[1]

Principle of Detection

The utility of this compound as a live-cell imaging agent is based on a "turn-on" fluorescence mechanism. The compound itself is weakly fluorescent. However, upon enzymatic cleavage of the ether groups by intracellular cytochrome P450 enzymes, it is converted to the highly fluorescent product, 7-hydroxy-4-methylcoumarin. This increase in fluorescence intensity can be monitored using fluorescence microscopy, providing a direct measure of enzyme activity within living cells. This principle is fundamental to the use of coumarin derivatives as fluorogenic substrates for various enzymes.

Quantitative Data

| Property | Value/Range | Notes |

| Excitation Maximum (λex) | < 380 nm (UV) | The exact maximum should be determined empirically for the specific experimental setup. |

| Emission Maximum (λem) | 381 - 450 nm (Violet/Blue)[2] | The emission spectrum may shift depending on the cellular microenvironment. |

| Recommended Staining Concentration | 1 - 20 µM | Optimal concentration should be determined by titration to maximize signal-to-noise ratio and minimize cytotoxicity. |

| Incubation Time | 15 - 60 minutes | Shorter incubation times are generally recommended for live-cell imaging to reduce potential off-target effects. |

Applications in Live-Cell Imaging

The primary application of this compound is in the field of drug development and toxicology to assess the activity of drug-metabolizing enzymes in living cells.

-

Monitoring Cytochrome P450 (CYP) Activity: CYP enzymes are a superfamily of proteins essential for the metabolism of a wide range of endogenous and exogenous compounds, including most drugs.[3] By measuring the fluorescence increase resulting from the metabolism of this compound, researchers can screen for potential drug candidates that may induce or inhibit CYP activity.

-

Investigating Drug-Drug Interactions: This probe can be used to study how different compounds affect the metabolic activity of cells, providing insights into potential drug-drug interactions.

-

High-Throughput Screening: The fluorogenic nature of the assay makes it amenable to high-throughput screening of compound libraries for their effects on cellular metabolism.

Experimental Protocols

The following are detailed protocols for the use of this compound in live-cell imaging.

Protocol 1: Live-Cell Staining for General Imaging

This protocol provides a general guideline for staining living cells with coumarin derivatives.[1]

Materials:

-

This compound

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Complete cell culture medium

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Glass-bottom dishes or chamber slides suitable for microscopy

-

Fluorescence microscope with appropriate filter sets

Procedure:

-

Cell Seeding: Seed the cells of interest onto a glass-bottom dish or chamber slide and culture until they reach 50-70% confluency.[1]

-

Probe Preparation: Prepare a 1-10 mM stock solution of this compound in anhydrous DMSO. Protect the solution from light and store it at -20°C.

-

Working Solution Preparation: On the day of the experiment, dilute the stock solution in pre-warmed complete cell culture medium to a final working concentration of 1-20 µM. The optimal concentration should be determined experimentally.

-

Cell Staining: Remove the culture medium from the cells and wash once with pre-warmed PBS. Add the probe-containing medium to the cells.

-

Incubation: Incubate the cells for 15-60 minutes at 37°C in a CO₂ incubator, protected from light.

-

Washing: Aspirate the loading medium and wash the cells three times with pre-warmed PBS to remove any unreacted probe.

-

Imaging: Add fresh, pre-warmed imaging medium (e.g., phenol (B47542) red-free medium) to the cells. Acquire fluorescent images using a fluorescence microscope equipped with a filter set appropriate for UV excitation and blue/violet emission.

Protocol 2: Measuring Cytochrome P450 Activity in Live Cells

This protocol is specifically designed to measure the activity of CYP enzymes in living cells.

Materials:

-

Same as Protocol 1

-

Positive control (e.g., a known inducer of the specific CYP isoform of interest)

-

Negative control (e.g., a known inhibitor of the specific CYP isoform of interest)

Procedure:

-

Cell Seeding and Treatment: Seed cells as in Protocol 1. If investigating the effect of a compound on CYP activity, pre-treat the cells with the test compound, positive control, or negative control for the desired period.

-

Probe Loading: Prepare and add the this compound working solution to the cells as described in Protocol 1.

-

Incubation: Incubate for 30-60 minutes at 37°C, protected from light.

-

Imaging and Analysis: Acquire time-lapse fluorescence images of the cells. The rate of increase in fluorescence intensity is proportional to the CYP enzyme activity. Quantify the fluorescence intensity in individual cells or cell populations over time using appropriate image analysis software.

-

Controls: Always include untreated cells as a baseline for endogenous CYP activity and cells treated with the vehicle (e.g., DMSO) to control for solvent effects.[1]

Signaling Pathway and Experimental Workflow Diagrams

Cytochrome P450 Metabolic Pathway

The following diagram illustrates the metabolic activation of this compound by cytochrome P450 enzymes.

Caption: Metabolic activation of this compound.

General Experimental Workflow for Live-Cell Imaging

This diagram outlines the key steps in a typical live-cell imaging experiment using this compound.

Caption: General workflow for live-cell imaging experiments.

Conclusion

This compound is a powerful tool for researchers and drug development professionals for the real-time analysis of cytochrome P450 enzyme activity in living cells. Its fluorogenic properties provide a sensitive and direct method for studying drug metabolism and screening for potential therapeutic candidates. By following the detailed protocols and understanding the principles outlined in these application notes, users can effectively employ this probe to gain valuable insights into cellular function.

References

Application Notes and Protocols for Labeling Proteins with 6,7-Diethoxy-4-methylcoumarin for Fluorescence Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

6,7-Diethoxy-4-methylcoumarin is a blue-emitting fluorophore belonging to the coumarin (B35378) family of dyes. These dyes are prized in fluorescence studies for their relatively small size, environmental sensitivity, and characteristically large Stokes shifts. When conjugated to proteins, this compound can serve as a valuable tool for a variety of applications, including fluorescence microscopy, immunoassays, and fluorescence resonance energy transfer (FRET) studies. The most common method for labeling proteins with coumarin dyes is through the use of an N-hydroxysuccinimidyl (NHS) ester derivative, which readily reacts with primary amines (the N-terminus and lysine (B10760008) residues) on the protein surface to form a stable amide bond.

This document provides detailed protocols for the labeling of proteins with this compound-NHS ester, methods for the characterization of the resulting conjugate, and an overview of its photophysical properties in comparison to other common blue fluorophores.

Data Presentation

The photophysical properties of a fluorescent label are critical for the design and execution of fluorescence-based experiments. Below is a summary of the key spectral properties of this compound and a comparison with other commonly used blue fluorescent dyes.

| Fluorophore | Excitation Max (Ex) | Emission Max (Em) | Molar Extinction Coefficient (ε) | Quantum Yield (Φ) |

| This compound | <380 nm (UV)[1] | 381-450 nm (Violet)[1] | Data not available | Data not available |

| 7-Amino-4-methylcoumarin (AMC) | ~350 nm | ~450 nm | ~19,000 cm⁻¹M⁻¹ | ~0.5 in Ethanol[2] |

| Alexa Fluor™ 350 | 346 nm | 442 nm | 19,000 cm⁻¹M⁻¹ | 0.58 |

| DAPI | 358 nm | 461 nm | 33,000 cm⁻¹M⁻¹ | 0.9 (bound to DNA) |

| BFP (Blue Fluorescent Protein) | 374 nm[3] | 443 nm[3] | ~30,000 cm⁻¹M⁻¹ | 0.34 |

Note: The exact photophysical properties of coumarin dyes can be highly sensitive to the local environment, including solvent polarity and pH.

Experimental Protocols

Protocol 1: Labeling of Proteins with this compound-NHS Ester

This protocol provides a general procedure for the covalent labeling of proteins with an amine-reactive succinimidyl ester of this compound. Optimization may be required for specific proteins.

Materials:

-

Protein of interest in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5, or PBS, pH 7.4)

-

This compound-NHS ester

-

Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)

-

Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3-8.5

-

Quenching Solution (optional): 1 M Tris-HCl, pH 8.0

-

Purification column (e.g., size-exclusion chromatography column such as Sephadex G-25)

Procedure:

-

Prepare the Protein Solution:

-

Dissolve or dialyze the protein into the Reaction Buffer at a concentration of 2-10 mg/mL.

-

Ensure the buffer is free from primary amines (e.g., Tris or glycine) as they will compete with the protein for the NHS ester.

-

-

Prepare the Dye Stock Solution:

-

Immediately before use, dissolve the this compound-NHS ester in anhydrous DMSO or DMF to a concentration of 10 mg/mL.

-

-

Perform the Labeling Reaction:

-

Calculate the required volume of the dye stock solution to achieve the desired dye-to-protein molar ratio. A 10-20 fold molar excess of the dye is a good starting point.

-

While gently vortexing, add the dye stock solution to the protein solution.

-

Incubate the reaction for 1-2 hours at room temperature, protected from light.

-

-

Quench the Reaction (Optional):

-

To terminate the reaction, add the Quenching Solution to a final concentration of 50-100 mM and incubate for 15-30 minutes at room temperature.

-

-

Purify the Labeled Protein:

-

Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column pre-equilibrated with the desired storage buffer (e.g., PBS).

-

Collect the fractions containing the protein, which will be the first colored fractions to elute.

-

Protocol 2: Determination of the Degree of Labeling (DOL)

The DOL, or the average number of dye molecules conjugated to each protein molecule, can be determined spectrophotometrically.

Procedure:

-

Measure Absorbance:

-

Measure the absorbance of the purified protein-dye conjugate at 280 nm (A₂₈₀) and at the absorbance maximum of the coumarin dye (Aₘₐₓ, approximately 350 nm).

-

-

Calculate Protein Concentration:

-

The concentration of the protein can be calculated using the following formula, which corrects for the absorbance of the dye at 280 nm: Protein Concentration (M) = [A₂₈₀ - (Aₘₐₓ × CF)] / ε_protein where:

-

CF is the correction factor (A₂₈₀ of the free dye / Aₘₐₓ of the free dye). For many coumarin dyes, this is in the range of 0.3-0.5.

-

ε_protein is the molar extinction coefficient of the protein at 280 nm.

-

-

-

Calculate Dye Concentration:

-

The concentration of the conjugated dye can be calculated using the Beer-Lambert law: Dye Concentration (M) = Aₘₐₓ / ε_dye where:

-

ε_dye is the molar extinction coefficient of the this compound at its Aₘₐₓ.

-

-

-

Calculate DOL:

-

The DOL is the molar ratio of the dye to the protein: DOL = Dye Concentration / Protein Concentration

-

Visualizations

Experimental Workflow for Protein Labeling

Caption: Workflow for labeling proteins with this compound-NHS ester.

Signaling Pathway Involving Coumarins

Caption: Inhibition of auxin signaling by coumarin via the neddylation pathway.

References

Application Notes and Protocols for High-Throughput Screening Assays Using 6,7-Diethoxy-4-methylcoumarin

For Researchers, Scientists, and Drug Development Professionals

Introduction

High-throughput screening (HTS) is a fundamental component of modern drug discovery, enabling the rapid evaluation of large chemical libraries for potential therapeutic candidates. Fluorogenic assays are particularly advantageous for HTS due to their high sensitivity, wide dynamic range, and compatibility with automated systems. Coumarin (B35378) derivatives, such as 6,7-Diethoxy-4-methylcoumarin, are valuable fluorogenic substrates for monitoring the activity of various enzymes, particularly cytochrome P450 (CYP) isoforms.

The core principle of these assays is the enzymatic conversion of the non-fluorescent or weakly fluorescent this compound into a highly fluorescent product. This conversion, typically an O-deethylation reaction, results in a quantifiable increase in fluorescence intensity that is directly proportional to enzyme activity. These assays are instrumental in identifying potential inhibitors of specific enzymes, a critical step in early-stage drug development to assess potential drug-drug interactions.

Application: Cytochrome P450 Inhibition Screening

A primary application of this compound is in HTS assays to identify inhibitors of cytochrome P450 enzymes, particularly isoforms involved in drug metabolism. The O-deethylation of this compound by CYP enzymes produces the fluorescent metabolite, 7-ethoxy-6-hydroxy-4-methylcoumarin, and subsequently 6,7-dihydroxy-4-methylcoumarin. The rate of fluorescent product formation is measured in the presence and absence of test compounds to determine their inhibitory potential.

Featured Application: CYP2C9 Inhibition Assay

CYP2C9 is a key enzyme in the metabolism of numerous clinically important drugs. Identifying compounds that inhibit CYP2C9 is crucial for predicting and avoiding adverse drug-drug interactions. This compound can serve as a fluorogenic probe for CYP2C9 activity in an HTS format.

Data Presentation

The following table summarizes representative kinetic parameters for the O-deethylation of a structurally similar coumarin substrate, 7-ethoxycoumarin, by human liver microsomes. These values can serve as a reference for assay development with this compound, though specific values for the latter will require experimental determination.

| Enzyme | Substrate | Km (µM) | Vmax (pmol/min/mg) | Reference Compound (Inhibitor) | IC50 (µM) |

| CYP1A2 | 7-Ethoxycoumarin | ~10-20 | Variable | Furafylline | ~1-5 |

| CYP2E1 | 7-Ethoxycoumarin | ~50-100 | Variable | Disulfiram | ~10-20 |

| CYP2C9 | (S)-Warfarin | 1.5 - 6.0 | 6.5 - 16.0 | Sulfaphenazole | 0.1 - 1.0 |

| CYP2D6 | Bufuralol | 0.5 - 2.0 | 50 - 150 | Quinidine | 0.01 - 0.1 |

Note: Data for 7-Ethoxycoumarin and other CYP substrates are provided as illustrative examples. Km and Vmax for this compound O-deethylation would need to be determined experimentally.

Experimental Protocols

Protocol 1: High-Throughput Screening for CYP2C9 Inhibitors

This protocol describes a 384-well plate-based assay for screening a compound library for inhibitors of human CYP2C9 using this compound as a substrate.

Materials and Reagents:

-

Human liver microsomes (HLMs) or recombinant human CYP2C9

-

This compound

-

NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

-

Potassium phosphate (B84403) buffer (pH 7.4)

-

Test compounds dissolved in DMSO

-

Positive control inhibitor (e.g., sulfaphenazole)

-

384-well black, flat-bottom plates

-

Fluorescence plate reader (Excitation: ~380 nm, Emission: ~460 nm)

Procedure:

-

Compound Plating:

-